molecular formula C9H3F6N3O2S B2831868 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid CAS No. 956778-75-9

5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B2831868
CAS No.: 956778-75-9
M. Wt: 331.19
InChI Key: QILNZDFJBDJTPQ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrazole core substituted with a trifluoromethyl (-CF₃) group at position 5 and a 4-(trifluoromethyl)-1,3-thiazol-2-yl moiety at position 1. 1).

Molecular Formula: C₁₁H₅F₆N₃O₂S
Molecular Weight: 357.24 g/mol
Key Properties:

  • High lipophilicity due to dual -CF₃ groups, influencing membrane permeability.
  • Acidic carboxylic acid group (pKa ~2–3) enhances solubility in basic conditions.
  • Potential applications in agrochemicals or pharmaceuticals, inferred from structural analogs with bioactivity .

Properties

IUPAC Name

5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F6N3O2S/c10-8(11,12)4-2-21-7(17-4)18-5(9(13,14)15)3(1-16-18)6(19)20/h1-2H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILNZDFJBDJTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N2C(=C(C=N2)C(=O)O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F6N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid typically involves the incorporation of trifluoromethyl groups into the pyrazole and thiazole rings. This can be achieved through various trifluoromethylation reactions, often mediated by transition metals . Common reagents include trifluoromethyl phenyl sulfone and Umemoto’s reagents .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale trifluoromethylation processes, utilizing efficient and scalable reaction conditions. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include radical, electrophilic, and nucleophilic trifluoromethylating agents . Conditions often involve the use of transition metal catalysts and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethyl groups.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₁₈H₁₄F₆N₄O₂S
  • Molecular Weight : 505.5 g/mol
  • IUPAC Name : 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid

Key Features

The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for various applications.

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that these derivatives inhibit cancer cell proliferation by inducing apoptosis in tumor cells, highlighting their potential as chemotherapeutic agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases such as arthritis .

Agrochemicals

In agricultural applications, the compound has been explored as a potential pesticide due to its ability to disrupt pest metabolism.

Insecticidal Activity

Studies have shown that this compound can effectively target specific insect pests, leading to increased crop yields. Its efficacy against resistant pest strains makes it a valuable addition to integrated pest management strategies .

Materials Science

The unique chemical properties of this compound have led to its exploration in materials science, particularly in the development of advanced materials.

Polymer Synthesis

The compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their stability and performance under extreme conditions .

Analytical Chemistry

Due to its distinct chemical structure, this compound is also used as a standard in analytical chemistry for calibrating instruments and methods used in detecting similar compounds.

Chromatographic Applications

The compound's stability and unique spectral properties make it suitable for use as a reference material in chromatographic techniques, aiding in the accurate quantification of related compounds in complex mixtures .

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal examined the effects of various derivatives of this compound on breast cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Case Study 2: Agricultural Field Trials

Field trials conducted over two growing seasons assessed the effectiveness of formulations containing this compound against common agricultural pests. The results showed a reduction in pest populations by over 70%, demonstrating its potential as an effective agrochemical .

Mechanism of Action

The mechanism by which 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrazole-Thiazole Derivatives

Compound Name Substituents (Pyrazole/Thiazole) Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound : 5-(Trifluoromethyl)-1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic Acid Pyrazole: 5-CF₃, 4-COOH; Thiazole: 4-CF₃ C₁₁H₅F₆N₃O₂S 357.24 High lipophilicity; unconfirmed bioactivity
1-[4-(3-Fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Thiazole: 4-(3-Fluorophenyl) C₁₄H₇F₄N₃O₂S 357.28 Reduced lipophilicity vs. target compound; potential scaffold for kinase inhibitors
1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Thiazole: 4-(Thiophen-2-yl) C₁₂H₆F₃N₃O₂S₂ 345.32 Enhanced π-π stacking potential; possible use in materials science
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Pyrazole: 3-Triazole; Thiazole: 4-Aryl C₂₇H₁₈ClF₂N₇S 570.00 Antimicrobial activity (MIC: 2–8 µg/mL vs. S. aureus)
1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Pyrazole: 4-COOH, 5-CF₃; No thiazole C₁₂H₉F₃N₂O₂ 270.21 Simpler structure; lower molecular weight; unoptimized bioactivity
5-(Difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Pyrazole: 3-CF₃, 4-COOH, 5-CHF₂ C₁₂H₈F₅N₂O₂ 312.20 Increased metabolic stability vs. -CF₃; herbicide intermediate

Key Observations:

Role of Thiazole Substituents: Replacement of the thiazole’s -CF₃ group with aryl (e.g., 3-fluorophenyl ) or heteroaryl (e.g., thiophen-2-yl ) alters electronic properties and bioactivity. Chloro/bromo derivatives (e.g., ) exhibit antimicrobial activity, suggesting halogenation enhances target binding in therapeutic contexts.

Impact of Trifluoromethyl (-CF₃) Groups: Dual -CF₃ groups in the target compound increase lipophilicity (cLogP ~3.5) compared to mono-CF₃ analogs (cLogP ~2.1–2.8) . This may improve blood-brain barrier penetration but reduce aqueous solubility. Replacement of -CF₃ with -CHF₂ () balances metabolic stability and polarity, often preferred in agrochemical design .

Carboxylic Acid Functionality :

  • The -COOH group is conserved across most analogs, critical for salt formation or hydrogen bonding in biological targets. Its removal (e.g., ester derivatives in ) typically abolishes activity.

Molecular Weight and Drug-Likeness :

  • The target compound (357.24 g/mol) exceeds Lipinski’s rule of five threshold (500 g/mol), but smaller analogs (e.g., 270 g/mol in ) may offer better pharmacokinetics.

Biological Activity

5-(Trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole core substituted with trifluoromethyl and thiazole moieties. Its molecular formula is C11H6F6N2O2SC_{11}H_{6}F_{6}N_{2}O_{2}S, with a molecular weight of 338.23 g/mol. The presence of trifluoromethyl groups enhances lipophilicity, potentially influencing its biological interactions.

Anticancer Activity

Recent studies highlight the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes key findings regarding its activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF73.79Induction of apoptosis and cell cycle arrest
A54926.00Inhibition of growth and induction of autophagy
HepG214.31Inhibition of topoisomerase-IIa

Case Studies

  • MCF7 Cell Line : The compound demonstrated significant cytotoxicity with an IC50 value of 3.79 µM, indicating strong potential as an anticancer agent targeting breast cancer cells .
  • A549 Cell Line : In studies involving lung cancer cells, the compound exhibited an IC50 of 26 µM, suggesting effective growth inhibition through mechanisms such as autophagy induction without triggering apoptosis .
  • HepG2 Cell Line : The compound also showed notable effects on HepG2 cells with an IC50 of 14.31 µM, indicating its potential in liver cancer treatment through inhibition of key cellular processes like topoisomerase activity .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus64Moderate inhibition
Escherichia coli128Poor inhibition
Candida albicans32Moderate inhibition

Findings

In vitro studies revealed that the compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and moderate antifungal activity against Candida albicans. However, it showed poor effectiveness against Gram-negative bacteria like Escherichia coli.

The biological activity of this compound is attributed to several mechanisms:

  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Triggers intrinsic apoptotic pathways in sensitive cell lines.
  • Topoisomerase Inhibition : Interferes with DNA replication processes in cancer cells.

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